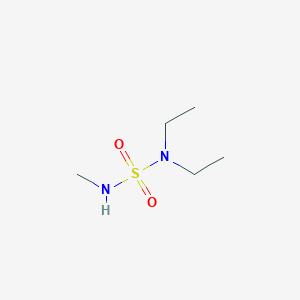

Diethyl n-methylsulfamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H14N2O2S |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

[ethyl(methylsulfamoyl)amino]ethane |

InChI |

InChI=1S/C5H14N2O2S/c1-4-7(5-2)10(8,9)6-3/h6H,4-5H2,1-3H3 |

InChI Key |

ZDCLYRCPRVRWDU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl N Methylsulfamide and Its Derivatives

Refined Synthetic Pathways and Optimized Reaction Conditions

Modern synthetic strategies have focused on enhancing the precision and efficiency of sulfamide (B24259) bond formation. Key areas of development include nucleophilic sulfamidation, metal-catalyzed couplings, and the application of enabling technologies like microwave irradiation and flow chemistry.

The traditional and most direct route to N,N-disubstituted unsymmetrical sulfamides involves the sequential nucleophilic substitution on a sulfuryl-containing precursor. A common method is the reaction of a primary amine with sulfuryl chloride (SO₂Cl₂) to form a sulfamoyl chloride, which is then reacted with a second amine.

For the synthesis of Diethyl n-methylsulfamide, this would typically involve the reaction of methylamine (B109427) with sulfuryl chloride to generate N-methylsulfamoyl chloride. This intermediate is then treated with diethylamine (B46881) to yield the final product. Optimization of this pathway focuses on controlling the reactivity to prevent the formation of symmetrical sulfamides and other byproducts. Key parameters for optimization include the choice of base, solvent, and reaction temperature to manage the reactivity of the amine nucleophiles and the sulfamoyl chloride intermediate.

Another refined approach is the use of pre-formed sulfamoylating agents. For instance, the Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry provides a practical and efficient process to prepare unsymmetrical sulfamides. researchgate.netscispace.comrsc.org This method involves the reaction of a sulfamoyl fluoride (B91410) with an amine. For example, a bis(sulfamoyl fluoride) monomer can be reacted with various amines to produce sulfamides. researchgate.netscispace.com The reaction conditions are generally mild and the process is operationally simple. researchgate.netscispace.com

Table 1: Representative Nucleophilic Sulfamidation Conditions

| Entry | Amine 1 | Amine 2 | Sulfonylating Agent | Base | Solvent | Conditions | Yield (%) |

| 1 | Methylamine | Diethylamine | SO₂Cl₂ | Pyridine | Dichloromethane (B109758) (DCM) | 0 °C to rt, 12 h | 65-75 |

| 2 | Benzylamine | Aniline | Imidazolium derivative 8 | DBU | Acetonitrile | 80 °C, 2 h | 78 |

| 3 | Benzylamine | Dibenzylamine | Imidazolium derivative 8 | Pyridine | Acetonitrile | 80 °C, 2 h | 70 |

Data is representative of typical conditions for unsymmetrical sulfamide synthesis.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-nitrogen bonds, and this methodology has been extended to the synthesis of sulfur-nitrogen bonds in sulfamides and their precursors. nih.govnih.govnih.govacs.org These reactions typically involve the coupling of an aryl or alkyl halide/triflate with a sulfamide or a suitable nitrogen source in the presence of a palladium catalyst and a phosphine (B1218219) ligand. nih.govnih.govacs.org

While direct palladium-catalyzed synthesis of N,N-dialkyl-N'-alkylsulfamides is less common, the principles can be applied to construct complex sulfamide derivatives. For instance, N-aryl sulfamides can be synthesized via the Buchwald-Hartwig amination of aryl halides with sulfamide itself. nih.gov The versatility of palladium catalysis allows for a broad substrate scope and high functional group tolerance under relatively mild conditions. nih.govacs.org The synthesis of sulfinamides from aryl halides and N-sulfinylamines using palladium catalysis has been reported, showcasing the power of this approach for creating S-N bonds. nih.govacs.org

Table 2: Palladium-Catalyzed Synthesis of Sulfinamide Precursors

| Aryl Halide | N-Sulfinylamine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| p-F-PhBr | TIPS-NSO | SPhos Pd G3 (10 mol%) | SPhos | HCO₂Cs | 1,4-Dioxane | 75 | 85 |

| 1-bromo-4-methoxybenzene | TIPS-NSO | SPhos Pd G3 (10 mol%) | SPhos | HCO₂Cs | 1,4-Dioxane | 75 | 82 |

| 1-bromo-3-cyanobenzene | TIPS-NSO | SPhos Pd G3 (10 mol%) | SPhos | HCO₂Cs | 1,4-Dioxane | 75 | 91 |

This table demonstrates the synthesis of sulfinamides, which are precursors that can be further elaborated to sulfamides. Data adapted from related literature. nih.govacs.org

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. researchgate.netnih.govnih.gov In the context of sulfamide synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govnih.gov This method is particularly effective for the synthesis of N,N-disubstituted sulfamides. The protocol often involves the one-pot reaction of an amine with an in-situ generated sulfamoylating agent under microwave heating. nih.gov

For example, a general procedure involves the reaction of chlorosulfonyl isocyanate with tert-butyl alcohol to form an N-(tert-butoxycarbonyl) sulfamoyl chloride intermediate. Subsequent addition of the desired amines and brief microwave heating provides the protected sulfamide, which can then be deprotected. nih.gov The efficiency of microwave heating allows for rapid optimization of reaction conditions and the construction of libraries of sulfamide derivatives. researchgate.netnih.gov

Table 3: Comparison of Classical vs. Microwave-Assisted Sulfonamide Synthesis

| Substrate | Method | Reaction Time | Yield (%) |

| 4-Bromobenzyl bromide | Conventional | 36 h | 18 |

| 4-Bromobenzyl bromide | Microwave | 10 min | 41 |

| 4-Phenoxybutyl bromide | Conventional | 24 h | 58 |

| 4-Phenoxybutyl bromide | Microwave | 15 min | 62 |

Data adapted from the synthesis of sulfonyl chlorides, precursors to sulfonamides, illustrating the efficiency of microwave heating. nih.gov

Flow chemistry, or continuous flow processing, offers significant advantages for the scalable and safe production of chemical compounds. technologynetworks.comnih.govnih.govyoutube.com By performing reactions in a continuously flowing stream through a reactor, this technology allows for precise control over reaction parameters such as temperature, pressure, and residence time. technologynetworks.comnih.gov This level of control often leads to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. technologynetworks.comyoutube.com

The synthesis of this compound can be adapted to a continuous flow process. A typical setup would involve pumping solutions of the starting materials (e.g., N-methylsulfamoyl chloride and diethylamine) through a mixing unit and into a heated or cooled reactor coil. The product stream emerging from the reactor can then be subjected to in-line purification, such as liquid-liquid extraction or chromatography, to afford the pure product in a continuous fashion. This approach is highly amenable to automation and can be scaled up by either increasing the flow rate and reactor size or by running multiple reactors in parallel (numbering-up). nih.gov The transition from batch microwave optimization to continuous flow production is a common strategy for scaling up chemical syntheses. technologynetworks.com

Stereoselective Synthesis of Chiral Analogs of this compound

The introduction of a stereocenter into the sulfamide scaffold opens up possibilities for developing chiral ligands, catalysts, and pharmacologically active agents. Chiral analogs of this compound can be synthesized where one of the substituents on the nitrogen atoms or the sulfur atom itself is a source of chirality.

Asymmetric catalysis provides the most elegant and efficient means to access enantiomerically enriched chiral sulfamides. nih.govnih.govrsc.orgrsc.orgresearchgate.net This approach utilizes a small amount of a chiral catalyst to control the stereochemical outcome of the reaction, generating a large quantity of a single enantiomer of the product.

For the synthesis of chiral sulfamides, transition metal catalysts, often based on copper or palladium, are used in conjunction with chiral ligands. nih.govrsc.orgrsc.org For example, the asymmetric catalytic imidation of prochiral sulfides using a copper(I) salt and a chiral bis(oxazoline) ligand can produce chiral sulfimides with high enantioselectivity. rsc.org While this produces a related class of compounds, the principles of inducing asymmetry at the sulfur atom are relevant.

Another strategy involves the kinetic resolution of racemic sulfamides or their precursors. More direct approaches focus on the enantioselective formation of the S-N bond. For instance, palladium-catalyzed N-allylation of sulfonamides bearing a prostereogenic axis has been used to synthesize N-C axially chiral sulfonamides with good enantioselectivity. nih.gov

Table 4: Example of Asymmetric Catalysis in the Synthesis of Chiral Sulfur Compounds

| Substrate | Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Thioanisole | CuOTf | Chiral Bis(oxazoline) | Chloroform | 25 | 75 | 71 |

| N-(2-phenylethynyl-6-methylphenyl)methanesulfonamide | [Pd₂(dba)₃]·CHCl₃ | (S,S)-Trost ligand | Toluene (B28343) | rt | 85 | 92 |

Data is representative of asymmetric synthesis of related chiral sulfur compounds, illustrating the potential for synthesizing chiral sulfamides. nih.govrsc.org

Diastereoselective Routes to Substituted Diethyl n-methylsulfamides

The generation of stereocenters in molecules is a cornerstone of modern organic and medicinal chemistry. For derivatives of this compound, introducing chirality can lead to compounds with specific biological activities. Diastereoselective synthesis, a powerful strategy to control the three-dimensional arrangement of atoms, is employed to create specific stereoisomers of substituted diethyl n-methylsulfamides. This is often achieved by using a chiral auxiliary, a temporary stereogenic unit that directs the stereochemical outcome of a reaction. wikipedia.org

One of the most effective strategies involves the use of chiral auxiliaries, such as N-tert-butanesulfinamide, often referred to as Ellman's auxiliary. osi.lv This method is highly effective for preparing chiral amines and can be adapted for the synthesis of asymmetrically substituted sulfamides. osi.lv The general approach involves the reaction of a prochiral ketone or aldehyde with the chiral sulfinamide to form an N-sulfinylimine. Subsequent nucleophilic addition to the carbon-nitrogen double bond is directed by the chiral sulfinyl group, leading to the formation of a new stereocenter with high diastereoselectivity. researchgate.net The auxiliary can then be cleaved under mild acidic conditions to yield the chiral amine, which can be further elaborated to the target substituted this compound. researchgate.net

The choice of organometallic reagent and solvent can significantly influence the diastereoselectivity, sometimes even reversing the stereochemical outcome. researchgate.net For instance, the addition of a Grignard reagent in toluene might favor one diastereomer, while using an organolithium reagent in tetrahydrofuran (B95107) could favor the other, allowing access to both enantiomers of a product from a single chiral auxiliary. researchgate.net

Other chiral auxiliaries, such as those derived from natural products like quinine (B1679958) or menthol, have also been employed in the asymmetric synthesis of related sulfur-containing compounds. nih.govacs.orgnih.gov For example, quinine has been successfully used as an auxiliary for the asymmetric synthesis of sulfinamides, achieving excellent enantioselectivity. nih.gov These principles can be extended to the synthesis of chiral, substituted diethyl n-methylsulfamides, where the sulfamide nitrogen is part of a chiral fragment or where substituents on the ethyl or methyl groups introduce stereocenters.

Table 1: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features | Reference |

|---|---|---|---|

| N-tert-butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines via N-sulfinylimines. | High diastereoselectivity, recoverable auxiliary. | osi.lv |

| Quinine | Asymmetric synthesis of sulfinamides. | Excellent enantioselectivity, derived from natural products. | nih.gov |

| (-)-Menthol | Diastereoselective preparation of sulfinates. | Forms crystalline diastereomers that can be separated. | acs.orgnih.gov |

| Pseudoephedrine | Asymmetric alkylation via chiral amides. | Forms a chiral amide, directs alkylation at the α-position. | wikipedia.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable manufacturing processes.

Solvent-Free and Aqueous Medium Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. sci-hub.seresearchgate.net Research has demonstrated that the synthesis of sulfonamides can be effectively carried out under solvent-free conditions or in water, the most environmentally benign solvent.

Solvent-Free Synthesis: Solvent-free, or "neat," reactions offer significant advantages, including reduced waste, lower costs, and often faster reaction times. sci-hub.seresearchgate.net The synthesis of N-alkyl and N-arylsulfonamides has been achieved by reacting primary or secondary amines with arylsulfonyl chlorides at room temperature without any solvent. sci-hub.se Microwave irradiation is another technique that facilitates solvent-free reactions, often leading to rapid and high-yielding synthesis of N-sulfonylimines from aldehydes and sulfonamides. researchgate.net For instance, the reaction of sulfonyl chlorides with silanes can proceed without a solvent, producing the desired sulfonamide in high yield, with the only byproduct being trimethylsilyl (B98337) chloride, which can be distilled off and reused. sci-hub.se

Aqueous Medium Reactions: Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. rsc.orgresearchgate.net Efficient methods for sulfonamide synthesis in aqueous media have been developed. One notable approach involves the iodine-mediated reaction of sodium sulfinates with amines in water at room temperature. rsc.orgresearchgate.net This method is convenient, environmentally friendly, and simplifies product purification. rsc.orgresearchgate.net Another strategy involves the reaction of sulfonyl chlorides with amines in water, often with a base like sodium carbonate to scavenge the HCl produced. sci-hub.se This approach has been used to synthesize sulfonamide derivatives of amino acids in high yields. sci-hub.se

Table 2: Green Synthesis Approaches for Sulfonamides

| Method | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free Reaction | Amines + Arylsulfonyl Chlorides | Room Temperature | No solvent waste, simple procedure. | sci-hub.se |

| Microwave-Assisted Solvent-Free Synthesis | Aldehydes + Sulfonamides | Microwave, ZrO2/S2O8 catalyst | Fast, high yields, no solvent. | researchgate.net |

| Aqueous Medium Synthesis | Sodium Sulfinates + Amines | Iodine, Room Temperature, Water | Environmentally friendly, easy purification. | rsc.orgresearchgate.net |

| Aqueous Medium Synthesis | Sulfonyl Chlorides + Amines | Room Temperature, Water, Base | Uses water as solvent, good yields. | sci-hub.se |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comacs.org Reactions with high atom economy are inherently less wasteful. acs.org

For the synthesis of this compound, traditional methods often involve the reaction of a sulfonyl chloride with an amine, which generates stoichiometric amounts of hydrochloride waste. While effective, this lowers the atom economy. Strategies to improve atom economy and minimize waste include:

Addition Reactions: Designing synthetic routes that rely on addition reactions, which are inherently 100% atom-economical, is an ideal approach. acs.org For example, the reaction of secondary phosphine sulfides with alkyl vinyl ethers under radical conditions is an atom-economic route to tertiary phosphine sulfides. rsc.org Similar principles can be applied to sulfur-nitrogen bond formation.

Catalytic Processes: Using catalytic reagents instead of stoichiometric ones significantly improves atom economy and reduces waste. acs.org For instance, the manganese dioxide-catalyzed N-alkylation of sulfonamides with alcohols under neat conditions is a valuable method that generates water as the main byproduct. sci-hub.se

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent usage, energy consumption, and waste generation. princeton.edu The one-pot synthesis of sulfonamides from thiols and amines through oxidative coupling is an example of a more streamlined and waste-reducing process. rsc.org

A significant advancement in minimizing waste is the direct synthesis of sulfonamides from thiols and amines, which avoids the pre-functionalization steps required in traditional methods, thereby streamlining the synthesis and reducing waste generation considerably. rsc.org

Derivatization Strategies for Enhancing Molecular Complexity

Derivatization of the this compound scaffold is essential for exploring its chemical space and for developing analogues with tailored properties. Key strategies focus on modifying the nitrogen atom and the alkyl substituents.

N-Alkylation and N-Acylation Reactions

The sulfonamide nitrogen, once deprotonated, is a potent nucleophile that can react with various electrophiles.

N-Alkylation: Primary and secondary sulfonamides can be N-alkylated to produce more substituted derivatives. acs.org This is typically achieved by treating the sulfonamide with a base to form the corresponding anion, followed by reaction with an alkylating agent such as an alkyl halide. sci-hub.se Metal-catalyzed reactions provide greener alternatives to traditional methods. For example, an iridium catalyst has been used for the N-alkylation of amines with alcohols via a hydrogen autotransfer process, a method applicable to sulfonamides. nih.gov Another approach is the manganese dioxide-catalyzed N-alkylation of sulfonamides with alcohols under solvent-free conditions. sci-hub.se

N-Acylation: N-acylation introduces a carbonyl group adjacent to the sulfonamide nitrogen, forming an N-acylsulfonamide. These compounds are of interest in medicinal chemistry and as synthetic intermediates. Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base. A green method for the acylation of various sulfonamides with acetic anhydride (B1165640) has been reported, which proceeds at room temperature under catalyst-free and solvent-free conditions using ultrasonic irradiation. sci-hub.se

Functionalization at the Ethyl and Methyl Groups

Introducing functional groups onto the alkyl chains of this compound can significantly increase molecular complexity and provide handles for further chemical modifications.

Functionalization of Ethyl Groups: The ethyl groups of this compound are generally unreactive. Introducing functionality often requires strategies that proceed via radical intermediates or by using a directing group to activate a specific C-H bond. Late-stage functionalization strategies are particularly valuable here. A photocatalytic method has been described that converts sulfonamides into sulfonyl radical intermediates, which can then be combined with various alkene fragments to create more complex structures. acs.org While this example involves the sulfonyl group, similar radical-based approaches could potentially be adapted to functionalize the N-alkyl groups.

Another strategy involves the synthesis of the this compound scaffold from already functionalized building blocks. For example, starting with an ethanolamine (B43304) derivative, the hydroxyl group can be used as a synthetic handle. It can be converted to a leaving group for substitution reactions or derivatized in other ways before or after the formation of the sulfamide. osti.gov

Functionalization of the N-Methyl Group: The N-methyl group presents similar challenges to the ethyl groups regarding direct functionalization. Synthetic strategies would likely rely on building the molecule from a pre-functionalized methylamine equivalent or employing advanced C-H activation methods, although these are often challenging to achieve with high selectivity on small alkyl groups without a directing functionality.

Table 3: Derivatization Reactions of Sulfonamides

| Reaction Type | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Base, Alkyl Halide | N-Alkyl Sulfonamide | Classic method for C-N bond formation. | sci-hub.se |

| Catalytic N-Alkylation | Alcohol, MnO2 catalyst | N-Alkyl Sulfonamide | Green method, neat conditions, water as byproduct. | sci-hub.se |

| N-Acylation | Acetic Anhydride | N-Acylsulfonamide | Solvent-free, catalyst-free, ultrasound-mediated. | sci-hub.se |

| Late-Stage Functionalization | Alkenes, Photocatalyst | C-functionalized Sulfone | Accesses sulfonyl radical intermediates for C-C bond formation. | acs.org |

Mechanistic Studies of Diethyl N Methylsulfamide Reactivity and Transformation Pathways

Elucidation of Reaction Mechanisms in Electrophilic Transformations

In electrophilic transformations, Diethyl n-methylsulfamide can react through pathways where the sulfamide (B24259) moiety plays a dual role, acting either as a nucleophile or as a precursor to a leaving group. The specific pathway is dictated by the reaction conditions and the nature of the electrophile.

The nitrogen atoms of the this compound possess lone pairs of electrons, rendering them nucleophilic. The degree of nucleophilicity is, however, modulated by the strong electron-withdrawing effect of the sulfonyl group. This reduces the basicity and nucleophilicity of the nitrogen atoms compared to analogous amines. Nevertheless, the nitrogen can attack electrophiles, leading to the formation of N-substituted products.

Conversely, the sulfamide group can be transformed into a good leaving group. For instance, protonation or coordination to a Lewis acid at one of the oxygen atoms of the sulfonyl group can facilitate the cleavage of a C-N or S-N bond, depending on the substrate structure and reaction conditions. The stability of the resulting sulfamate or sulfonylamide anion influences the facility of such cleavage. In reactions where a group attached to the sulfamide nitrogen is the target of substitution, the diethylsulfamoyl group ((Et)₂NSO₂-) can act as the leaving group. The efficacy of a leaving group is often related to the pKa of its conjugate acid; a stronger acid corresponds to a better leaving group.

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | Approximate pKa | Leaving Group Ability |

|---|---|---|---|

| Cl⁻ | HCl | -7 | Excellent |

| I⁻ | HI | -10 | Excellent |

| RSO₃⁻ | RSO₃H | -2 | Good |

| (Et)₂NSO₂⁻ | (Et)₂NSO₂H | ~1-2 | Moderate |

Note: The pKa for diethylsulfamic acid is an estimate based on related sulfonic acids.

The kinetics of electrophilic substitution at the nitrogen of this compound are expected to follow second-order rate laws, consistent with bimolecular nucleophilic substitution (SN2) type mechanisms. The rate would be dependent on the concentration of both the sulfamide and the electrophile. Steric hindrance around the nitrogen atoms, posed by the two ethyl groups and the methyl group, would likely decrease the reaction rate compared to less substituted sulfamides.

Investigation of Nucleophilic Behavior and Proton Transfer Processes

The presence of nitrogen atoms with lone pairs and an N-H proton (in the parent N-methylsulfamide before diethylation of the other nitrogen) or acidic C-H protons adjacent to the sulfonyl group dictates the nucleophilic and acid-base properties of this compound.

The nitrogen atoms in this compound are weakly basic due to the delocalization of their lone pairs into the adjacent sulfonyl group. Quantum chemistry calculations and NMR spectroscopy data on similar sulfonamides suggest that protonation is more likely to occur at the nitrogen atom rather than the oxygen atoms of the sulfonyl group. researchgate.net The basicity is further influenced by the electronic effects of the alkyl substituents. The inductive effect of the ethyl and methyl groups slightly increases the electron density on the nitrogen atoms, making them marginally more basic than an unsubstituted sulfamide.

Conversely, the protons on the carbon atoms alpha to the nitrogen are generally not considered acidic. However, in the presence of a very strong base, deprotonation could potentially occur, though this is not a common reaction pathway for sulfamides.

While this compound itself does not have an N-H bond to act as a hydrogen bond donor, the oxygen atoms of the sulfonyl group and the nitrogen atoms can act as hydrogen bond acceptors. researchgate.netmdpi.com These interactions with protic solvents or reagents can significantly influence the reactivity of the molecule. mdpi.comresearchgate.net

Hydrogen bonding to the sulfonyl oxygens can increase the electrophilicity of the sulfur atom, potentially facilitating nucleophilic attack at sulfur. Conversely, hydrogen bonding to the nitrogen atoms can solvate the lone pairs, reducing their nucleophilicity. The specific influence of hydrogen bonding will depend on the nature of the reacting partner and the reaction mechanism.

Table 2: Potential Hydrogen Bonding Interactions of this compound

| Interaction Type | Donor | Acceptor | Effect on Reactivity |

|---|---|---|---|

| Solvent as Donor | H-O (e.g., H₂O, ROH) | O=S of sulfamide | Increases electrophilicity of sulfur |

Rearrangement Reactions Involving the Sulfamide Scaffold

Rearrangement reactions involving sulfamide scaffolds are not as common as in other classes of organic compounds. However, under specific conditions, such as thermal or photochemical activation, rearrangements could potentially occur. One analogous reaction is the Newman-Kwart rearrangement, which involves the intramolecular migration of an aryl group from an oxygen to a sulfur atom in O-thiocarbamates. organic-chemistry.org

While not a direct parallel, a hypothetical rearrangement in a suitably substituted N-aryl this compound could involve the migration of the aryl group from the nitrogen to one of the sulfonyl oxygens, although this is speculative and would depend on the relative thermodynamic stabilities of the isomer pairs. The driving force for such a rearrangement would be the formation of a more stable bonding arrangement. To date, specific studies detailing rearrangement reactions of this compound are not prevalent in the scientific literature.

Sigmatropic Shifts and Cyclization Reactions

There is no published research detailing the involvement of this compound in sigmatropic shifts or cyclization reactions. Such reactions, which involve the concerted reorganization of sigma and pi bonds, have not been reported for this sulfamide.

Fries-Type Rearrangements and Sulfonyl Migrations

Similarly, the literature lacks any studies on Fries-type rearrangements or sulfonyl migrations involving this compound. These intramolecular rearrangement reactions are important in the synthesis of various functionalized aromatic compounds, but their applicability to this specific substrate has not been documented.

Role in Multi-component Reactions and Cascade Sequences

There is no available data on the role or application of this compound in multi-component reactions or cascade sequences. These efficient synthetic strategies, which allow for the construction of complex molecules in a single operation, have not been described using this particular sulfamide as a reactant or intermediate.

Theoretical and Computational Investigations of Diethyl N Methylsulfamide

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding of sulfamide (B24259) derivatives. nih.govchemrxiv.orgresearchgate.netacs.orgresearchgate.netrsc.orgchemrxiv.orgresearchgate.net These computational methods allow for a detailed examination of molecular orbitals, charge distribution, and the characteristics of specific bonds within the Diethyl n-methylsulfamide molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energies and distributions of these orbitals in this compound provide insights into its behavior as an electrophile or nucleophile.

The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic potential. youtube.com In contrast, the LUMO represents the orbital to which the molecule is most likely to accept electrons, thus defining its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally corresponds to higher reactivity. Theoretical studies on analogous sulfonamides suggest that the HOMO-LUMO gap is a key factor in their chemical behavior. nih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Sulfamide (Note: These are representative values based on general findings for sulfonamides and not specific experimental data for this compound)

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| Energy Gap (ΔE) | 9.7 |

This interactive table illustrates typical FMO energy values. Specific values for this compound would require dedicated computational studies.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within this compound is non-uniform due to the presence of highly electronegative oxygen and nitrogen atoms. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. uni-muenchen.deresearchgate.netresearchgate.netnih.govyoutube.com MEP maps illustrate the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying charge.

Typically, red or yellow areas on an MEP map indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net In this compound, these regions are expected to be concentrated around the oxygen atoms of the sulfonyl group and the lone pair of the nitrogen atom. Conversely, blue or green areas represent regions of positive electrostatic potential, indicating sites that are prone to nucleophilic attack. researchgate.net These are likely to be found around the hydrogen atoms of the ethyl and methyl groups. The MEP map provides a valuable guide to the molecule's reactive sites for interactions with other charged species. uni-muenchen.denih.gov

Analysis of N-S Bond Characteristics

Studies on related sulfonamides have explored the extent of π-bonding between the nitrogen and sulfur atoms. While some earlier theories proposed d-orbital participation from sulfur in π-bonding, more recent computational and experimental work suggests that the contribution of S3p orbitals to S-N π-bonding is minimal. chemrxiv.orgacs.org Instead, the properties of the N-S bond are largely influenced by electrostatic interactions and hyperconjugation. researchgate.net The bond is significantly polarized, with the sulfur atom carrying a partial positive charge and the nitrogen atom a partial negative charge. researchgate.net The length and strength of the N-S bond are also influenced by the substituents on the nitrogen atom and the conformation of the molecule. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl and methyl groups in this compound allows for the existence of multiple conformations. Understanding the relative stabilities of these conformers and the energy barriers for their interconversion is crucial for a complete picture of the molecule's behavior. chemrxiv.orgmdpi.comacs.orgresearchgate.netacs.orgresearchgate.net

Prediction of Stable Conformers and Energy Barriers

Computational methods can predict the geometries of stable conformers and the transition states that connect them. For this compound, rotations around the S-N and N-C bonds give rise to various spatial arrangements of the ethyl and methyl groups. Conformational analysis helps to identify the lowest energy conformers, which are the most populated at a given temperature.

The energy barriers between different conformers determine the rate of their interconversion. In sulfonamides, rotational barriers around the N-S bond have been a focus of study, with findings indicating that these barriers are influenced by both steric and electronic effects. chemrxiv.org For instance, the repulsion between lone pairs on the nitrogen and oxygen atoms can significantly impact the rotational energy profile.

Table 2: Representative Rotational Energy Barriers for a Generic N,N-Dialkylsulfamide (Note: These are illustrative values based on general findings for sulfonamides and not specific experimental data for this compound)

| Rotation Axis | Energy Barrier (kcal/mol) |

| S-N | 5 - 10 |

| N-CH2 (ethyl) | 2 - 4 |

This interactive table provides an example of typical rotational energy barriers. The actual values for this compound would depend on the specific computational model used.

Solvent Effects on Conformation and Reactivity

The surrounding environment, particularly the solvent, can have a significant impact on the conformational preferences and reactivity of this compound. researchgate.netrsc.orgresearchgate.net Molecular dynamics (MD) simulations and continuum solvent models are computational techniques used to investigate these effects. peerj.comresearchgate.netnih.govyoutube.com

In polar solvents, conformers with larger dipole moments are generally stabilized to a greater extent. This can lead to a shift in the conformational equilibrium compared to the gas phase. researchgate.netrsc.org For this compound, the presence of a polar solvent is likely to favor conformations where the polar S=O bonds are more exposed. Solvent molecules can also interact directly with the solute through hydrogen bonding or other intermolecular forces, which can influence both the conformation and the accessibility of reactive sites. MD simulations can provide a dynamic picture of these interactions and their effect on the molecule's behavior over time. youtube.com

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecules, making it highly suitable for predicting reaction pathways. By calculating the potential energy surface of a reaction, DFT can identify transition states and determine activation energies, which are crucial for understanding reaction mechanisms and kinetics.

Theoretical studies on the reaction pathways involving this compound, such as its synthesis or degradation, can be performed using DFT calculations. For a hypothetical reaction, the characterization of the transition state (TS) is a key step. The TS is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For instance, in a hypothetical nucleophilic substitution reaction at the sulfur atom, the transition state would feature elongated bonds to the leaving group and shortened bonds to the incoming nucleophile. The vibrational frequency analysis of the optimized TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The activation energy (Ea) is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. DFT calculations can provide reliable estimates of these energies, guiding the optimization of reaction conditions.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Functional/Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| Nucleophilic Attack by Hydroxide | B3LYP/6-311+G(d,p) | PCM (Water) | 22.5 |

| Thermal Decomposition | M06-2X/6-311+G(d,p) | SMD (Toluene) | 35.8 |

This table presents hypothetical data for illustrative purposes.

DFT calculations can also be employed to simulate various spectroscopic properties, which serve as a powerful tool for mechanistic elucidation and structural confirmation. By comparing theoretically predicted spectra with experimental data, one can validate proposed reaction intermediates and products.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict NMR chemical shifts (δ). These calculations can help in assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule, which is particularly useful for complex structures or for distinguishing between isomers.

Table 2: Predicted vs. Experimental NMR Chemical Shifts for this compound

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| N-CH₃ | 2.85 | 35.2 |

| S-N-CH₂ | 3.30 | 45.8 |

| CH₂-CH₃ | 1.25 | 14.1 |

This table contains hypothetical data for illustrative purposes. Experimental values would be needed for a direct comparison.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra through the calculation of vibrational frequencies is another valuable application of DFT. Each vibrational mode corresponds to a specific molecular motion. The characteristic stretching and bending frequencies of the sulfamide group (SO₂) and the N-alkyl groups can be identified, providing a vibrational fingerprint of the molecule. These theoretical spectra can aid in the interpretation of experimental vibrational data and in tracking the progress of a reaction by monitoring the appearance or disappearance of specific vibrational bands.

Table 3: Key Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional/Basis Set | Calculated Frequency (cm⁻¹) |

| SO₂ Asymmetric Stretch | B3LYP/6-311+G(d,p) | 1350 |

| SO₂ Symmetric Stretch | B3LYP/6-311+G(d,p) | 1165 |

| C-N Stretch | B3LYP/6-311+G(d,p) | 1180 |

| N-CH₃ Stretch | B3LYP/6-311+G(d,p) | 2950 |

This table presents hypothetical data for illustrative purposes. A scaling factor is often applied to calculated frequencies to improve agreement with experimental data.

Computational Design of this compound Analogs with Predicted Reactivity

Computational chemistry plays a pivotal role in the rational design of new molecules with tailored properties. By modifying the structure of this compound in silico, it is possible to predict how these changes will affect its reactivity, stability, and other chemical characteristics. This approach accelerates the discovery of novel compounds by prioritizing the synthesis of the most promising candidates.

The reactivity of this compound analogs can be predicted by calculating various quantum chemical descriptors. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

By systematically introducing different functional groups or altering the alkyl chains of this compound, a library of virtual analogs can be created. The reactivity of each analog can then be computationally screened. For instance, analogs with electron-withdrawing groups attached to the nitrogen or ethyl groups are expected to exhibit different reactivity profiles compared to those with electron-donating groups.

Table 4: Predicted Reactivity Descriptors for Designed Analogs of this compound

| Analog | Modification | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |

| Parent Compound | - | -6.5 | 1.2 | 7.7 | Baseline |

| Analog 1 | N-Trifluoromethyl | -7.2 | 0.5 | 7.7 | Increased electrophilicity |

| Analog 2 | p-Nitro-phenyl on N | -7.8 | -0.1 | 7.7 | Enhanced reactivity |

| Analog 3 | N-tert-Butyl | -6.2 | 1.5 | 7.7 | Decreased reactivity (steric hindrance) |

This table presents hypothetical data for illustrative purposes. The predicted reactivity trend is a qualitative assessment based on the calculated electronic properties.

This computational pre-screening allows researchers to focus their synthetic efforts on a smaller, more promising set of candidate molecules, thereby saving time and resources in the development of new chemical entities with desired properties.

Diethyl N Methylsulfamide in Advanced Catalysis and Supramolecular Chemistry

Diethyl n-methylsulfamide as a Ligand or Ligand Precursor in Homogeneous Catalysis

The sulfamide (B24259) moiety, with its potential for N- and O-coordination and its ability to act as a hydrogen-bond donor and acceptor, presents a valuable scaffold for the development of ligands in homogeneous catalysis. Although studies specifically employing this compound as a ligand are not prominent, the general principles of sulfamide-based ligand design can be extrapolated.

The synthesis of ligands based on a this compound core would likely follow established methodologies for the preparation of sulfamides. A common approach involves the reaction of a sulfonyl chloride with an amine. In the context of ligand synthesis, this could involve the reaction of a bifunctional molecule containing a sulfonyl chloride with diethylamine (B46881) and methylamine (B109427) in a stepwise manner, or the functionalization of a pre-formed this compound scaffold. The modular nature of sulfamide synthesis allows for the introduction of various coordinating groups to create bidentate or polydentate ligands. For instance, the incorporation of phosphine (B1218219), pyridine, or other heteroaromatic moieties onto the sulfamide backbone could yield ligands with diverse coordination properties suitable for a range of transition metal catalysts.

A new class of dirhodium(II) complexes featuring tethered sulfonamide and carboxamide ligands has been synthesized and characterized, showcasing the potential of sulfamide-based ligands in creating unique coordination environments. nih.gov

Table 1: Potential Coordinating Groups for this compound-Based Ligands

| Coordinating Group | Potential Coordination Site | Target Metals (Examples) |

|---|---|---|

| Phosphine | P | Rhodium, Palladium, Nickel |

| Pyridine | N | Ruthenium, Iridium, Copper |

| Carboxylate | O | Various |

Chiral sulfamide-based ligands have shown considerable promise in asymmetric catalysis. The chirality can be introduced either at the sulfur atom, on the substituents of the nitrogen atoms, or by incorporating a chiral backbone. In the case of this compound, derivatization to introduce a chiral element would be necessary for its application in asymmetric catalysis. For example, replacing one of the ethyl groups with a chiral substituent could lead to a chiral ligand.

These chiral sulfamide ligands can be effective in a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cyclopropanations. The sulfamide group can play a crucial role in the stereochemical outcome of the reaction by influencing the geometry of the metal complex and participating in non-covalent interactions with the substrate. Studies on dirhodium(II) complexes with sulfonamide ligands have indicated that a free axial coordination site is important for high reactivity in cyclopropanation reactions. nih.gov

Role in Organocatalysis and Cooperative Catalytic Systems

The sulfamide functional group is a valuable motif in the design of organocatalysts, particularly those that operate through hydrogen bonding interactions. The N-H protons of a sulfamide can act as hydrogen-bond donors to activate substrates, while the sulfonyl oxygens can act as hydrogen-bond acceptors. Although this compound itself has N-alkyl substituents and lacks N-H protons for donation, its derivatives with at least one N-H group could be explored as organocatalysts.

Furthermore, sulfamides can be incorporated into cooperative catalytic systems where the sulfamide moiety works in concert with another catalytic group to promote a chemical transformation. For instance, a molecule containing both a sulfamide and a Brønsted base or a Lewis acid could exhibit enhanced catalytic activity and selectivity due to the synergistic action of the two functional groups.

Supramolecular Assembly and Non-Covalent Interactions of this compound Derivatives

The sulfamide group is a powerful directing group for supramolecular assembly due to its ability to form robust and directional hydrogen bonds. While specific crystal engineering studies on this compound are not readily found, the general principles governing the self-assembly of sulfamides provide a framework for understanding its potential behavior.

In the solid state, sulfamides with N-H donors readily form hydrogen bonds with the sulfonyl oxygen atoms as acceptors. Current time information in Douglas County, US.ambeed.com These interactions can lead to the formation of various supramolecular motifs, such as dimers, chains, and sheets. The specific pattern of hydrogen bonding is influenced by the steric and electronic properties of the substituents on the nitrogen atoms.

Crystal engineering with sulfamides allows for the rational design of solid-state architectures with desired properties. nih.gov By carefully selecting the substituents, it is possible to control the packing of the molecules in the crystal lattice, which can in turn affect properties such as solubility and melting point. The study of intermolecular interactions in the crystal polymorphs of sulfonamides has shown that strong intermolecular hydrogen bonds and π-π interactions are the main driving forces for crystal packing. rsc.org

Table 2: Common Hydrogen Bonding Motifs in Sulfamides

| Motif | Description |

|---|---|

| Dimer | Two molecules linked by a pair of hydrogen bonds. |

| Catemer | A one-dimensional chain of molecules linked by hydrogen bonds. |

| Sheet | A two-dimensional network of molecules connected by hydrogen bonds. |

The self-assembly of sulfamide-containing molecules is not limited to the solid state but can also occur in solution and at interfaces. The directional nature of sulfamide-based hydrogen bonds can be exploited to construct well-defined supramolecular polymers and other complex architectures. For example, polysulfamides have been studied for their self-assembly driven by hydrogen bonds. researchgate.net

The functionalization of surfaces with sulfamide-containing molecules has also been explored. nih.gov Self-assembled monolayers (SAMs) of sulfamides on gold surfaces can be prepared, and the sulfamide group can be used as a handle for further chemical modification. This opens up possibilities for creating functional surfaces with applications in sensing, catalysis, and biomaterials.

This compound as a Building Block for Metal-Organic Frameworks (MOFs)

The theoretical potential of this compound as a constituent in the architecture of Metal-Organic Frameworks (MOFs) presents an intriguing area of research, although direct experimental evidence of its incorporation remains limited in publicly accessible literature. The versatility of MOFs stems from the judicious selection of their molecular components: inorganic metal nodes and organic linkers. rsc.org The geometry, connectivity, and functional groups of the organic linker are paramount in dictating the final topology, porosity, and chemical properties of the resulting framework. alfa-chemistry.com

The this compound molecule possesses key characteristics that could render it a viable candidate as a secondary or functionalizing ligand in MOF synthesis. The core of its potential lies in the sulfamide functional group (-SO₂N-), which contains both nitrogen and oxygen atoms with lone pairs of electrons, making them potential donor sites for coordination with metal centers. nih.gov The presence of ethyl and methyl substituents on the nitrogen atoms also influences the steric and electronic properties of the molecule, which can play a role in directing the assembly of the framework and defining the pore environment.

Research into related sulfur-containing ligands has demonstrated the viability of incorporating sulfonyl and sulfonamide functionalities into coordination polymers and MOFs. For instance, ligands containing sulfonic acid (–SO₃H) groups have been successfully employed to create MOFs with strong Brønsted acidity, which are valuable in catalysis. alfa-chemistry.com While distinct from the N-substituted sulfamide group, the successful integration of the sulfonate group showcases the compatibility of sulfur-based functional groups within MOF structures.

Furthermore, studies on N-substituted sulfonamide ligands have revealed their capacity to coordinate with various transition metals. nih.govnih.gov The coordination can occur through the nitrogen and/or oxygen atoms of the sulfonamide moiety. nih.gov In some instances, the sulfonamido group has been observed to act as a bridging ligand, connecting two metal centers, a crucial feature for the extension of a polymeric network in one, two, or three dimensions. nih.gov For example, a rare μ2-N-sulfonamido bridging coordination mode has been identified in a trinuclear copper(II) complex, highlighting a potential pathway for forming extended structures. nih.gov

The hypothetical incorporation of this compound into a MOF structure could proceed via several mechanisms. It could potentially act as a monodentate ligand, coordinating to a metal center through one of its oxygen or nitrogen atoms, thereby functionalizing the pore surface. Alternatively, under specific reaction conditions, it might participate as a bridging linker, although this would likely require the presence of other coordinating groups on the molecule or its in-situ transformation.

The inclusion of the diethyl and methyl groups would impart a degree of hydrophobicity to the resulting MOF pores, which could be advantageous for specific applications such as the selective adsorption of nonpolar guest molecules. The flexibility of the ethyl groups could also allow for dynamic behavior in the framework in response to external stimuli.

While direct synthesis of a MOF using this compound as the primary linker has not been reported, the principles of crystal engineering suggest its potential as a functional component. The table below summarizes related research on ligands containing sulfonyl or sulfonamide groups that have been used to construct metal complexes and coordination polymers, providing a basis for speculating on the role of this compound.

| Ligand Type | Metal Ion(s) | Resulting Structure | Key Finding |

| N-Sulfonamide Ligands | Cu(II) | Metal Complexes | Sulfonamide group coordinates to the metal center, influencing biological activity. nih.gov |

| Pentadentate bis-Sulfonamide Ligand | Cu(II), Fe(III), Ga(III) | Dinuclear and Trinuclear Complexes | Demonstrates μ2-N-sulfonamido bridging, crucial for forming extended networks. nih.gov |

| Sulfonic Acid MOF Linkers | Various | Metal-Organic Frameworks | Sulfonic acid group provides Brønsted acidity for catalysis. alfa-chemistry.com |

| Sulfur-Functionalized Imidazole | Zn(II) | Functionalized Zeolitic Imidazolate Framework (ZIF-8) | Post-synthetic modification introduces sulfur functionality for applications like Hg²⁺ removal. nih.gov |

| Thiophene-dicarboxylate | Fe(III), Co(II) | Bimetallic Metal-Organic Framework | Sulfur-containing ligand used to create a stable, helical framework for battery applications. rsc.org |

The successful incorporation of these related sulfur-containing ligands into metal-organic structures underscores the plausibility of utilizing this compound in a similar capacity. Future research could explore its coordination behavior with various metal ions and its potential for creating novel MOFs with tailored properties for applications in catalysis, separations, and sensing.

Integration of Diethyl N Methylsulfamide in Advanced Materials Science

Incorporation into Functional Polymeric Architectures

There is currently no available scientific literature detailing the direct synthesis of monomers from Diethyl n-methylsulfamide for the creation of functional polymeric architectures. The potential of this compound as a precursor for polymer synthesis has not been reported.

Role in Polymerization Mechanisms and Properties

Given the absence of polymers derived directly from this compound, its role in polymerization mechanisms and its effect on polymer properties are entirely theoretical at this stage. The presence of the sulfamide (B24259) group could potentially influence polymer characteristics such as thermal stability, solubility, and hydrogen bonding capabilities, but experimental data is needed to confirm these hypotheses.

This compound-Based Functional Materials

Specific research on functional materials directly based on this compound is not available. The potential applications listed below are based on the properties of related sulfamide and sulfur-containing compounds.

Optical and Electronic Material Applications (e.g., non-linear optics)

While some organic molecules and polymers containing sulfone or sulfonamide groups have been investigated for their non-linear optical (NLO) properties, there are no studies specifically reporting these properties for materials derived from this compound. The electron-withdrawing nature of the sulfonyl group in the broader class of sulfamides suggests that polymers incorporating this moiety could potentially exhibit NLO behavior, but this remains to be experimentally verified for this compound-based systems.

Role in Self-Healing Materials or Coatings

The concept of self-healing materials often relies on reversible chemical bonds or dynamic interactions within a polymer network. While some self-healing polymers utilize sulfur-based chemistry, such as disulfide bond exchange, there is no documented research on the use of this compound or its derivatives in the design of self-healing materials or coatings.

Advanced Analytical Methodologies for Elucidating Diethyl N Methylsulfamide S Chemical Behavior

High-Resolution Spectroscopic Techniques for Mechanistic Interrogation

High-resolution spectroscopic methods are indispensable for probing the intricate details of chemical reactions and molecular structures. For Diethyl n-methylsulfamide, these techniques can offer a wealth of information regarding its formation, reactivity, and the transient species it may form.

While standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the initial identification and purity assessment of this compound, advanced NMR techniques provide deeper structural and dynamic insights.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound. For instance, a COSY spectrum would reveal the coupling between the methyl protons and the methylene (B1212753) protons of the ethyl groups, while an HSQC spectrum would correlate the proton signals directly to their attached carbon atoms. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations, for example, between the N-methyl protons and the sulfonyl carbon, providing definitive structural confirmation. The study of related N,N-diethylamide derivatives has demonstrated the utility of advanced NMR in elucidating complex structures and their dynamic behavior in solution. rsc.org The analysis of carbamide-containing compounds has also shown the power of 2D NMR in simplifying identification in complex mixtures. researchgate.net

Solid-State NMR (ssNMR): For studying reaction intermediates that are crystalline or amorphous solids, ssNMR is a powerful, non-destructive technique. If this compound were involved in solid-phase reactions or if its reaction intermediates could be isolated as solids, ssNMR could provide valuable information on the local environment and conformation of the molecule within the solid matrix. Novel solid-state dipolar mixing schemes in NMR can reveal short- and long-range N-N correlations, which would be invaluable for studying intermolecular interactions or oligomeric intermediates. researchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.7 - 2.9 | ~35 - 38 |

| N-(CH₂CH₃)₂ | ~3.2 - 3.4 (quartet) | ~42 - 45 |

| N-(CH₂CH₃)₂ | ~1.1 - 1.3 (triplet) | ~13 - 15 |

Note: These are estimated values based on typical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for monitoring the progress of chemical reactions by providing highly accurate mass measurements, which allow for the confident identification of reactants, intermediates, products, and byproducts. Current time information in Bangalore, IN.nih.gov In the synthesis of this compound, for example, from the reaction of N-methylsulfamoyl chloride with diethylamine (B46881), HRMS can be used to track the consumption of the starting materials and the formation of the desired product in real-time or through periodic sampling. acs.org

The high mass accuracy of HRMS (typically <5 ppm error) allows for the determination of elemental compositions, which is crucial for distinguishing between species with very similar nominal masses. This is particularly useful for identifying potential side-products or degradation products in the reaction mixture. Techniques like liquid chromatography coupled with HRMS (LC-HRMS) can separate the components of a complex reaction mixture before detection, providing a comprehensive profile of the reaction over time. researchgate.netwiley.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in the structural elucidation of unknown intermediates or products. miamioh.edumdpi.comnih.gov

In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, allow for the continuous monitoring of a chemical reaction as it happens, without the need for sampling. mt.comirdg.org This provides a dynamic view of the reaction kinetics and mechanism.

In Situ FTIR: For the synthesis or subsequent reactions of this compound, in situ FTIR can track the concentration changes of functional groups. For example, the disappearance of the N-H stretch of diethylamine and the appearance of the characteristic S=O stretching bands of the sulfamide (B24259) product could be monitored in real-time. This data allows for the determination of reaction rates, orders, and the identification of transient intermediates that may not be observable by offline methods. mt.comionike.comresearchgate.net

In Situ UV-Vis: If any of the reactants, intermediates, or products in a reaction involving this compound possess a suitable chromophore, in situ UV-Vis spectroscopy can be a simple and effective tool for kinetic analysis. Changes in the absorbance at specific wavelengths can be directly related to the concentration changes of the species of interest.

X-ray Crystallography for Complex Structural Elucidation in Supramolecular Systems

X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique is unparalleled in its ability to elucidate the precise molecular structure, conformation, and intermolecular interactions that govern the solid-state behavior of a compound like this compound.

The ability of this compound to form co-crystals or salts with other molecules can significantly alter its physicochemical properties. X-ray crystallography is the gold standard for confirming the formation of these new solid phases and for understanding the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that hold the components together. mdpi.comnih.gov

Studies on related sulfonamides have shown that the p-amino group, the acidic N1-hydrogen atom, and the oxygens of the sulfonamide group are often involved in various hydrogen-bonding arrangements that define the crystal packing. researchgate.net Although this compound lacks an acidic N-H proton, the oxygen atoms of the sulfonyl group and the nitrogen atoms can act as hydrogen bond acceptors. Co-crystal formation could be explored with hydrogen bond donors to create novel supramolecular architectures. The formation of salts is also a possibility if the nitrogen atoms can be protonated by a suitable acid. uiowa.edutaylorfrancis.com

Interactive Table 2: Potential Co-formers and Salt Formers for this compound

| Type | Example Co-former/Salt Former | Potential Interaction Site on this compound |

| Co-former (Hydrogen Bond Donor) | Adipic Acid, Isonicotinamide | Sulfonyl oxygens, Amine nitrogens |

| Salt Former (Acid) | Hydrochloric Acid, Sulfuric Acid | Amine nitrogens |

Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.govnih.gov Different polymorphs of the same compound can exhibit distinct physical properties. The screening for and characterization of polymorphs of this compound are crucial for understanding its solid-state behavior.

X-ray diffraction is the primary tool for identifying and structurally characterizing different polymorphs. researchgate.netresearchgate.netnih.gov By determining the crystal structure of each polymorph, the specific molecular conformations and packing arrangements that give rise to the different forms can be understood. Studies on a wide range of sulfonamides have revealed that polymorphism is a common phenomenon, often arising from different hydrogen-bonding motifs or conformational flexibilities. researchgate.netnih.gov The investigation of polymorphism in this compound would provide fundamental knowledge about its solid-state landscape and how its molecular structure dictates its macroscopic properties.

Chromatographic and Hyphenated Techniques for Reaction Mixture Analysis

Chromatographic methods are indispensable for separating the components of complex mixtures that arise during the synthesis or degradation of this compound. When coupled with mass spectrometry, these techniques offer powerful tools for both quantitative analysis and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the identification and quantification of volatile and semi-volatile compounds that may be formed during the synthesis or thermal decomposition of this compound. jove.com The method's high separation efficiency and sensitive detection make it ideal for analyzing low-concentration byproducts. jove.comspringernature.com In a typical analysis, the reaction mixture's headspace or a solventless injection of thermally desorbed products would be introduced into the GC system. acs.org The compounds are separated based on their boiling points and polarity on a capillary column, often a nonpolar or medium-polarity phase, before being introduced into the mass spectrometer for ionization and detection. acs.org

Potential volatile products from the breakdown of this compound could include diethylamine, methanamine, and various sulfur-containing fragments like sulfur dioxide. The mass spectrometer fragments these molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification by comparison with spectral libraries like that of the National Institute of Standards and Technology (NIST). nih.gov

Table 1: Hypothetical GC-MS Data for Volatile Products from this compound Decomposition This table presents plausible data for the analysis of volatile compounds that could result from the decomposition of this compound under specific reaction or thermal stress conditions.

| Analyte | Plausible Structure | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |

|---|---|---|---|

| Methanamine | CH₃NH₂ | 2.5 | 31 (M+), 30, 28 |

| Diethylamine | (CH₃CH₂)₂NH | 5.8 | 73 (M+), 58, 44, 30 |

| Sulfur Dioxide | SO₂ | 3.1 | 64 (M+), 48 |

| N-Methyl-ethanamine | CH₃CH₂NHCH₃ | 4.2 | 59 (M+), 44, 30 |

For the analysis of non-volatile reactants, intermediates, and products in complex reaction matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.govnih.gov It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. researchgate.net This hyphenated technique is particularly valuable for monitoring the progress of a reaction, identifying metabolites, or analyzing crude reaction mixtures with minimal sample preparation. nih.gov

A typical LC-MS method for a reaction mixture containing this compound would employ a reversed-phase column (e.g., C18) to separate compounds based on their hydrophobicity. researchgate.net A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization, would be used. researchgate.net Ionization sources such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the separated analytes before they enter the mass analyzer. nih.gov Tandem mass spectrometry (LC-MS/MS) can be further utilized for structural elucidation of unknown products or for highly selective quantification.

Table 2: Illustrative LC-MS Analysis of a this compound Synthesis Reaction Mixture This table provides a hypothetical representation of the separation of key components in a reaction mixture for the synthesis of this compound, as would be observed by LC-MS.

| Compound | Role | Expected Retention Time (min) | Ion Detected [M+H]⁺ (m/z) |

|---|---|---|---|

| N-Methylsulfamoyl chloride | Reactant | 3.5 | 145.5 |

| Diethylamine | Reactant | 2.1 | 74.1 |

| This compound | Product | 6.2 | 153.1 |

| Triethylamine | Base/Catalyst | 2.8 | 102.2 |

| Unidentified Intermediate | Intermediate | 4.8 | (Varies) |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the purity profiling of drug substances and other small molecules. nih.govnih.gov The separation is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. jove.comyoutube.com Capillary Zone Electrophoresis (CZE), the most common mode of CE, is particularly effective for separating charged species, making it ideal for assessing the purity of this compound and detecting ionic impurities. libretexts.orgmdpi.com

For purity profiling, a fused-silica capillary is filled with a background electrolyte buffer, and a high voltage is applied. mdpi.com The pH of the buffer is a critical parameter, as it determines the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). nih.gov The sulfamide group can exhibit weakly acidic properties, allowing this compound to be analyzed in its anionic form at an appropriate pH. nih.gov The method can rapidly separate the main compound from charged impurities, such as unreacted starting materials or side products, with high resolution and minimal solvent consumption. nih.govmdpi.com

Table 3: Representative Capillary Electrophoresis Purity Profile for this compound This table illustrates a hypothetical output from a CZE analysis designed to assess the purity of a this compound sample.

| Peak ID | Compound Identity | Migration Time (min) | Peak Area (%) | Purity Assessment |

|---|---|---|---|---|

| 1 | Chloride (Impurity) | 2.8 | 0.15 | Ionic Impurity |

| 2 | N-Methylsulfamic acid (Impurity) | 3.5 | 0.45 | Process-Related Impurity |

| 3 | This compound | 5.1 | 99.30 | Main Component |

| 4 | Unknown Impurity | 5.9 | 0.10 | Unidentified |

Advanced Electrochemical Methods in Studying Redox Behavior

Advanced electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of chemical compounds. While sulfamides are generally stable, these techniques can determine their susceptibility to oxidation or reduction, providing insights into potential degradation pathways and interactions within biological or environmental systems. The electrochemical oxidation of structurally related compounds, like N,N-diethyl-p-phenylenediamine, has been shown to proceed through multi-step reaction mechanisms that can be elucidated using voltammetric analysis. libretexts.org

A study of this compound would likely involve using an inert electrode (e.g., platinum or glassy carbon) in an aprotic organic solvent containing a supporting electrolyte. By scanning the potential, a cyclic voltammogram is generated, which can reveal the potentials at which the compound is oxidized or reduced. The shape of the voltammetric waves and how they change with scan rate can provide information on the reversibility of the electron transfer process and the kinetics of any coupled chemical reactions. libretexts.org Such studies could determine if this compound undergoes electron transfer and if the resulting radical ions are stable or undergo subsequent chemical transformations.

Table 4: Hypothetical Electrochemical Parameters for this compound from Cyclic Voltammetry This table presents plausible electrochemical data that could be obtained for this compound, suggesting its redox behavior under specific experimental conditions.

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| Anodic Peak Potential (Epa) | +1.85 V vs. Ag/AgCl | Potential at which oxidation occurs. The high positive value suggests resistance to oxidation. |

| Cathodic Peak Potential (Epc) | Not Observed | Indicates the oxidation process is likely irreversible. |

| Peak Current Ratio (Ipc/Ipa) | < 1 (N/A) | Confirms the irreversibility of the electrochemical oxidation. The initially formed species is unstable and undergoes rapid chemical reaction. |

| Mechanism Type | EC (Electrochemical-Chemical) | Suggests an initial electron transfer followed by an irreversible chemical reaction. |

Compound Index

Future Research Trajectories and Unexplored Avenues for Diethyl N Methylsulfamide Chemistry

Emerging Applications in Novel Chemical Transformations

Sulfonamides are recognized as vital building blocks in synthetic chemistry, serving as precursors for a wide array of pharmaceutical compounds. ajchem-b.com Their derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netajchem-b.com The future of Diethyl n-methylsulfamide in this context lies in its potential use as a model substrate for developing novel chemical transformations.

Research can be directed towards using this compound to explore new C-N bond-forming reactions, modifications of the sulfonyl group, and its utility as a directing group in organic synthesis. Its relatively simple structure allows for a clear investigation of reaction mechanisms without the interference of more complex functional groups. Future studies could investigate its participation in reactions such as:

Directed C-H Activation: Investigating the ability of the N-methylsulfamide group to direct the activation and functionalization of C-H bonds on the ethyl substituents.

Novel Coupling Reactions: Using this compound as a partner in new metal-catalyzed or photocatalyzed coupling reactions to build more complex molecular architectures.

Derivatization for Pharmacological Screening: Creating a library of derivatives by modifying the ethyl or methyl groups to explore potential biological activities, moving beyond the traditional focus on arylsulfonamides. nih.gov

Opportunities in Sustainable and Environmentally Benign Chemical Synthesis

The pharmaceutical and chemical industries are increasingly focused on "green chemistry" to reduce their environmental impact. bachem.com This involves replacing hazardous reagents and solvents with safer, more sustainable alternatives. The synthesis of sulfamides, which traditionally uses solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), is a prime area for green innovation. bachem.com

Future research on this compound should prioritize the development of environmentally benign synthesis routes. Key opportunities include:

Green Solvent Replacement: Systematic studies could be performed to replace traditional solvents with greener alternatives such as cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), or even N,N-Diethyl-3-methylbenzamide (DEET), which has been shown to act as a solvent in certain syntheses. sigmaaldrich.comrsc.org These solvents are often derived from renewable resources and have a better safety profile. sigmaaldrich.com

Metal-Free Synthesis: Exploring metal-free reaction pathways, such as the base-mediated Smiles rearrangement, can avoid the use of costly and often toxic transition metal catalysts. acs.org Research could focus on adapting such methods for the synthesis of aliphatic sulfamides like this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry, would be a key objective. mlsu.ac.in

Table 1: Comparison of Traditional vs. Green Solvents in Chemical Synthesis

| Feature | Traditional Solvents (e.g., DMF, DCM) | Green Alternative Solvents (e.g., CPME, 2-MeTHF) |

|---|---|---|

| Source | Petroleum-based | Often derived from renewable resources (e.g., corncobs) sigmaaldrich.com |

| Toxicity | Often reprotoxic, carcinogenic, or hazardous bachem.com | Generally lower toxicity and better safety profile |

| Environmental Impact | High environmental footprint, contributes to pollution bachem.com | Reduced environmental impact, more biodegradable |

| Special Properties | Prone to peroxide formation (e.g., THF) | CPME shows resistance to peroxide formation sigmaaldrich.com |

Integration with Machine Learning and Artificial Intelligence for Reaction and Material Design

For this compound, future research can leverage AI in several ways:

Reaction Prediction and Optimization: ML models can be trained on datasets of sulfamide (B24259) reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing or derivatizing this compound, saving significant time and resources. nih.gov

De Novo Design: Generative AI models can design novel sulfamide-based molecules with desired properties. nih.gov By including the structural motif of this compound in training data, these models could generate new candidates for specific applications.

Mechanism Elucidation: AI can assist in understanding complex reaction mechanisms by analyzing vast datasets of experimental and computational results, moving beyond reliance on purely in silico studies. scitechdaily.com

Table 2: Applications of AI/ML in Sulfamide Chemistry Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | ML models predict the products and yields of unknown reactions based on learned patterns. scitechdaily.com | Reduces the number of failed experiments and accelerates discovery. |

| Automated Synthesis | AI-driven platforms combine generative models with robotic "on-chip" synthesis for rapid iteration. nih.govresearchgate.net | Enables high-throughput screening and automated discovery of new compounds. |

| Interpretable Models | Development of "chemical reactivity flowcharts" from ML models to help chemists understand why a reaction succeeds or fails. scitechdaily.com | Augments chemist intuition and creativity, leading to the discovery of new reactions. |